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Compound of Interest

4-Bromo-2,5-
Compound Name: _ ) )
dimethyiphenylboronic acid

Cat. No.: B164600

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid (CAS: 130870-00-
7)

Introduction

4-Bromo-2,5-dimethylphenylboronic acid is an organoboron compound with the chemical
formula CsH10BBrOz2.[1] It serves as a crucial building block and intermediate in organic
synthesis, particularly in the field of medicinal chemistry and materials science.[1] Its primary
application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful
method for forming carbon-carbon bonds to create complex molecules like biaryls, which are
common motifs in pharmaceutical compounds.[1][2] The presence of a bromine atom allows for
subsequent functionalization, while the dimethyl substitution pattern influences the steric and
electronic properties of the molecule, impacting its reactivity.[1] This guide provides a
comprehensive overview of its properties, synthesis, purification, characterization, and
applications for researchers and drug development professionals.

Physicochemical and Safety Data

The compound is typically a white to off-white solid.[1] Key quantitative data and safety
information are summarized below.

Table 1: Physical and Chemical Properties
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Property Value Source(s)
CAS Number 130870-00-7 [3]
Molecular Formula CsH10BBrO2 [1][3]
Molecular Weight 228.88 g/mol [11[3]
Melting Point 194-202 °C [4]
Boiling Point 350.3 £ 52.0 °C at 760 mmHg [4]
Appearance White to off-white solid [1114]
Purity >98%
InChi Key FUVZURQKCDUKIR-
UHFFFAOYSA-N
SMILES Cclcc(c(C)ecl1B(0)O)Br [1]

| pKa | 8.44 + 0.58 (Predicted) |[4] |

Table 2: GHS Safety Information

Category Information
Signal Word Warning
Pictogram GHSO07 (Harmful)

Hazard Statements

H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause

respiratory irritation)

Precautionary Statements

P261 (Avoid breathing
dust/fume/gas/mist/vapours/spray),
P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing)
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Source:

Synthesis and Purification

The most common methods for synthesizing arylboronic acids involve the reaction of an
organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate,
followed by acidic hydrolysis.[5][6]

Synthetic Pathway via Grighard Reaction

A prevalent route involves the formation of a Grignard reagent from a suitable aryl halide, which
then reacts with a borate ester. The likely starting material for this specific molecule is 1,4-
dibromo-2,5-dimethylbenzene.

Caption: Synthesis of 4-Bromo-2,5-dimethylphenylboronic acid via Grignard reaction.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from common methods for arylboronic acid
synthesis.[5][7][8][9]

e Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or
Argon), add magnesium turnings.

e Grignard Formation: Add a solution of 1,4-dibromo-2,5-dimethylbenzene in anhydrous
tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may require
initiation (e.g., gentle heating or addition of an iodine crystal). Stir until the magnesium is
consumed.

o Borylation: In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF
and cool it to -78 °C.

o Reaction: Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution
via cannula, maintaining the low temperature to prevent multiple additions.[5] Allow the
mixture to warm slowly to room temperature and stir for several hours.

e Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding
aqueous hydrochloric acid (e.g., 10% HCI) until the pH is acidic (pH ~2).[5]
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o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an
organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

e Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the
crude product.

Purification

Purification of arylboronic acids can be challenging due to their tendency to form trimeric
anhydrides (boroxines) and their poor behavior on standard silica gel chromatography.[10][11]
Recrystallization is often the most effective method.[12][13]

Experimental Protocol: Purification by Recrystallization

» Solvent Selection: Dissolve the crude boronic acid in a minimum amount of a hot solvent.
Common solvents for recrystallization of arylboronic acids include hot water or ethanol/water
mixtures.[12]

o Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

o Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an
ice bath to maximize crystal formation.

« |solation: Collect the purified crystals by vacuum filtration.

¢ Washing: Wash the crystals with a small amount of cold solvent to remove any remaining
soluble impurities.

¢ Drying: Dry the crystals under vacuum to remove residual solvent.
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Caption: General workflow for synthesis, purification, and analysis.
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Spectroscopic Characterization

While experimentally verified spectra for this specific compound are not widely published, the
expected spectral data can be predicted based on its structure and comparison with similar
compounds.[14]

Experimental Protocol: Spectroscopic Analysis

¢ NMR Spectroscopy:

o Sample Preparation: Dissolve a small amount of the purified compound in a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs) in a5 mm NMR tube.[14]

o Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. Use the residual solvent peak as an internal standard.[14]

e FT-IR Spectroscopy:

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.[14]

o Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of
4000-400 cm~1.[14]

Table 3: Predicted *H NMR Spectral Data (in DMSO-ds)

Chemical Shift (6

Multiplicity Integration Assignment
ppm)
~8.0 Singlet 2H B(OH)2
) Ar-H (proton between
~75 Singlet 1H
B(OH)z and methyl)
) Ar-H (proton between
~7.2 Singlet 1H
Br and methyl)
~24 Singlet 3H Ar-CHs
~22 Singlet 3H Ar-CHs
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Note: Predicted shifts are estimates and may vary.

Table 4: Predicted 3C NMR Spectral Data (in DMSO-ds)

Chemical Shift (d ppm) Assignment

~ 140-142 Ar-C-Br

~138-140 Ar-C-CHs

~ 135-137 Ar-C-CHs

~132-134 Ar-CH

~130-132 Ar-CH

~125-130 Ar-C-B (often broad or not observed)
~20-22 Ar-CHs

~18-20 Ar-CHs

Note: Predicted shifts are estimates and may vary.

Table 5: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm~?)

~ 3500-3200 (broad)

Vibration Type

O-H stretch (boronic acid)

~ 3050-3000 Aromatic C-H stretch

~ 2950-2850 Aliphatic C-H stretch (methyl)
~ 1600, 1480 Aromatic C=C stretch

~ 1380-1320 B-O stretch

~1100-1000 C-B stretch

~ 600-500 C-Br stretch

Note: Predicted absorptions are estimates and may vary.
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Applications in Organic Synthesis

The primary utility of 4-Bromo-2,5-dimethylphenylboronic acid is as a coupling partner in the
Suzuki-Miyaura reaction.[1][15] This reaction forms a carbon-carbon bond between the boronic
acid's aryl group and another aryl or vinyl group from an organohalide or triflate.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 4-Bromo-2,5-dimethylphenylboronic acid
with a generic aryl halide partner.[16][17]

o Flask Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), 4-Bromo-2,5-
dimethylphenylboronic acid (1.2-1.5 equiv.), a base such as potassium phosphate (KsPOa4,
2.0-3.0 equiv.), and a palladium catalyst system (e.g., Pd(PPhs)s at 3 mol% or a combination
of a palladium precursor like Pd(OAc)z and a ligand like SPhos).[16][17]

e Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at
least three times to ensure an oxygen-free environment.[17]

e Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water
(e.g., 1,4-dioxane/H20 4:1), via syringe.[16][17]

o Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir
vigorously for the required time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.[17]

o Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like
ethyl acetate and wash with water and then brine.[16][17]

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
obtain the desired biaryl compound.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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